molecular formula C10H8F3IO2 B12497009 Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

Cat. No.: B12497009
M. Wt: 344.07 g/mol
InChI Key: FWLFKCFCLIOQKK-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . This compound is characterized by the presence of iodine, trifluoromethyl, and ester functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate typically involves the iodination of a suitable precursor, followed by esterification. One common method involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-iodo-5-(trifluoromethyl)phenylethanol.

    Oxidation: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodobenzoate
  • Methyl 2-bromo-5-(trifluoromethyl)phenylacetate
  • Methyl 2-chloro-5-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is unique due to the presence of both iodine and trifluoromethyl groups. The iodine atom provides a site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14/h2-4H,5H2,1H3

InChI Key

FWLFKCFCLIOQKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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